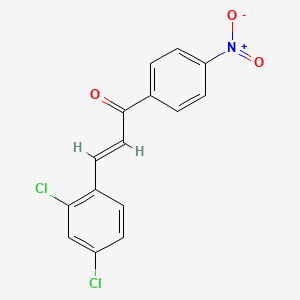

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(7-3-11)18(20)21/h1-9H/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHASPLYIDQGPSB-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-nitroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino-substituted chalcones.

Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets. The compound’s α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The nitro and chloro substituents further enhance its reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chalcones with modifications to the aryl rings or substituent positions provide critical insights into structure-property relationships:

Dichlorophenyl Isomers

- (E)-1-(Anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (): Key Difference: Anthracenyl substituent replaces the 4-nitrophenyl group. NLO Performance: Exhibits a nonlinear absorption coefficient (β) of 2.8 × 10⁻⁴ cm/W, attributed to the extended π-conjugation from anthracene and the electron-withdrawing 2,4-dichlorophenyl group. Comparison: The target compound lacks anthracene but retains strong electron-withdrawing groups (2,4-Cl₂ and 4-NO₂), which likely enhance intramolecular charge transfer (ICT) for NLO applications.

(E)-1-(Anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one ():

Nitrophenyl Derivatives

(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one ():

- Key Difference : Methoxy (electron-donating) group replaces the 2,4-dichlorophenyl group.

- Electronic Impact : Reduced ICT due to competing electron donation (methoxy) and withdrawal (nitro), likely diminishing NLO performance compared to the target compound.

(2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one ():

- Key Difference : Simple phenyl group instead of halogenated/methoxylated aryl rings.

- Property Impact : Lower dipole moment and weaker ICT due to the absence of strong electron-withdrawing/donating groups.

Nonlinear Optical (NLO) Properties

The target compound’s D-π-A architecture is optimized for NLO applications. Comparisons with other chalcones include:

- (2E)-3-[4-(Methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one ():

- Quinolidone derivatives (): Superior NLO coefficients (e.g., 0.16 for a thiophene-chlorophenyl analogue) suggest fused-ring systems outperform simple chalcones in ICT .

Physical and Crystallographic Properties

- Melting Points :

- Crystal Packing :

- Analogues like (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () exhibit hydrogen bonding (O–H···O), which improves crystallinity. The target compound’s nitro and chloro groups may favor denser packing via halogen bonds .

Biological Activity

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its potential biological activities. This compound, with the CAS number 170938-99-5 and a molecular formula of C15H9Cl2NO3, exhibits a variety of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article synthesizes available research findings on the biological activity of this compound.

- Molecular Weight : 322.14 g/mol

- Molecular Structure : The compound features a conjugated double bond system which is critical for its biological activity.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

- IC50 Values : The compound exhibited IC50 values of approximately 10 µM against MCF-7 and 15 µM against HeLa cells, indicating potent antiproliferative effects.

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that this compound possesses activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a study assessing its antibacterial effects:

- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentration (MIC) values were found to be 25 µg/mL for S. aureus and 30 µg/mL for E. coli, suggesting significant antibacterial properties .

Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory effects. Research has indicated that this compound can inhibit pro-inflammatory cytokines.

The anti-inflammatory activity is believed to be mediated through:

- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa B (NF-kB) signaling pathway, leading to reduced expression of inflammatory mediators .

Summary of Biological Activities

| Activity Type | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | MCF-7: ~10 µM; HeLa: ~15 µM |

| Antimicrobial | Inhibits growth of bacteria | S. aureus: 25 µg/mL; E. coli: 30 µg/mL |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Not quantified |

Q & A

Q. What are the standard synthetic routes for (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes. For example, analogous chalcones are prepared by reacting 2,4-dichloroacetophenone with 4-nitrobenzaldehyde in ethanol under acidic catalysis (e.g., thionyl chloride) at reflux conditions . Key parameters include stoichiometric ratios (e.g., 1:1.1 ketone:aldehyde), temperature (60–80°C), and reaction duration (6–12 hours). Monitoring via TLC or HPLC ensures completion. Purification involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and E-configuration of this chalcone?

- IR spectroscopy : Validates carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and nitro group (NO₂) vibrations (~1520, 1350 cm⁻¹) .

- ¹H NMR : Key signals include the α,β-unsaturated ketone protons (δ 7.5–8.5 ppm as doublets, J = 15–16 Hz for trans coupling) and aromatic protons (split based on substituents) .

- XRD crystallography : Definitively confirms the E-configuration via bond angles (C=C-C=O ~120°) and torsion angles (180° for trans) .

Q. How can researchers ensure the purity of synthesized batches, and what analytical methods are recommended?

Purity is assessed using:

- HPLC with UV detection (λ = 254–300 nm) to quantify impurities (<2%).

- Melting point analysis (sharp range within 1–2°C).

- Elemental analysis (C, H, N, Cl within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What computational methods validate the experimental geometry and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths, angles, and UV-Vis spectra. For example, λmax calculations (TD-DFT) align with experimental UV data (e.g., ~350 nm), confirming conjugation effects. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice .

Q. How does the non-centrosymmetric crystal packing influence potential nonlinear optical (NLO) properties?

Single-crystal XRD reveals polar space groups (e.g., Pna2₁), enabling second-harmonic generation (SHG). The dipole alignment of electron-withdrawing (NO₂) and donating (Cl) groups enhances hyperpolarizability (β), measured via Kurtz-Perry powder tests. Comparative studies with analogs (e.g., methoxy substituents) show β values ~10× urea .

Q. What strategies resolve discrepancies between theoretical and experimental UV-Vis absorption data?

Discrepancies arise from solvent effects (PCM models adjust for polarity) or excited-state dynamics (CASSCF/MRCI methods). For example, solvatochromic shifts in ethanol vs. gas-phase DFT require explicit solvent modeling. Validation via UV-Vis in multiple solvents (e.g., cyclohexane, DMSO) refines computational parameters .

Q. How can researchers design antimicrobial activity studies for this compound, and what controls are essential?

- Assay design : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control.

- Mechanistic studies : Evaluate membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays. Molecular docking (e.g., AutoDock Vina) predicts interactions with microbial enzymes (e.g., dihydrofolate reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.